4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, also known as LY-3381916, is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan and is associated with immune regulation and cancer progression.
Chemical Structure and Properties
The compound's chemical structure is characterized by a fluorobenzamide moiety linked to a dihydroindole derivative with an oxane carbonyl group. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide |
| Molecular Formula | C23H25FN2O3 |
| Molecular Weight | 396.45 g/mol |
| CAS Number | 2166616-74-4 |
LY-3381916 acts primarily as a selective inhibitor of IDO1. By inhibiting this enzyme, the compound can potentially enhance anti-tumor immunity and prevent tumor-induced immune suppression. The inhibition of IDO1 leads to increased levels of tryptophan and decreased levels of kynurenine, which are critical for T cell proliferation and activity.
Antitumor Activity
Research indicates that LY-3381916 exhibits significant anti-tumor activity across various cancer models. In vitro studies have shown that treatment with LY-3381916 leads to reduced tumor cell proliferation and increased apoptosis in several cancer cell lines, including non-small cell lung carcinoma and colorectal cancer cells .
Immune Modulation
In vivo studies have demonstrated that LY-3381916 can enhance the efficacy of immune checkpoint inhibitors. For example, when administered in combination with anti-PD-1 therapy, it resulted in improved tumor regression compared to either treatment alone . This suggests that LY-3381916 may serve as a valuable adjunct in cancer immunotherapy.
Case Studies
A notable case study involved the application of LY-3381916 in a murine model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to controls, along with an increase in CD8+ T cell infiltration into the tumors. This highlights the compound's potential to activate anti-tumor immune responses .
Safety and Toxicity
While promising results have been observed regarding its efficacy, safety assessments are crucial for clinical applications. Preliminary toxicity studies suggest that LY-3381916 has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects and potential side effects .
Scientific Research Applications
Cancer Immunotherapy
The primary application of this compound is in cancer immunotherapy. By inhibiting IDO1, 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide has shown potential in restoring immune responses against tumors. Studies indicate that it can enhance the efficacy of existing cancer treatments by promoting a cytotoxic T-cell response against IDO-expressing tumor cells .
Autoimmune Disorders
In addition to cancer treatment, there is growing interest in the use of IDO inhibitors for autoimmune disorders. By modulating immune responses, these compounds could potentially alleviate symptoms associated with conditions such as rheumatoid arthritis and multiple sclerosis .
Inflammatory Diseases
The compound may also find applications in treating chronic inflammatory diseases due to its ability to regulate immune cell activity. Research has indicated that IDO inhibition can lead to reduced inflammation and tissue damage in various models of inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Benzamide Derivatives
Key Comparative Insights
Structural Features
- Fluorine Substitution: The 4-fluoro group in the target compound is shared with compounds like 130 and Diflubenzuron, enhancing metabolic stability and hydrophobic interactions.
- Heterocyclic Moieties : The oxane-carbonyl-dihydroindole group distinguishes the target compound from analogues like 130 (oxadiazole-urea) and Example 53 (chromen-pyrazolopyrimidine). These moieties influence target selectivity; for example, oxadiazoles in 130 enhance SARS-CoV-2 protease binding , while chromen systems in Example 53 may favor kinase interactions .
Pharmacological Activity
- Antimicrobial Potential: The target compound’s dihydroindole and oxane groups resemble ligands for FtsZ (bacterial cell division protein) and DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), as seen in 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide .
- Antiviral Activity : Compound 130 demonstrated SARS-CoV-2 inhibition with a binding energy of -8.2 kcal/mol, highlighting the role of fluorophenyl and oxadiazole groups in viral protease binding. The target compound’s dihydroindole may offer similar advantages but requires experimental validation .
Q & A
Q. What synthetic strategies are optimal for preparing 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, and what challenges arise during scale-up?
Methodological Answer:
- Key Steps :
- Challenges :
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Primary Techniques :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., orthorhombic systems with space group P212121, as seen in fluorobenzamide analogs) .
- NMR : Use NMR to verify fluorine substitution and NMR for dihydroindole proton environments .
- HPLC-MS : Quantify purity and detect byproducts (note: vendors like Sigma-Aldrich may not provide analytical data, necessitating in-house validation) .
Q. How does the compound’s solubility and stability influence experimental design?
Methodological Answer:
- Solubility : Test in DMSO, acetonitrile, or ethanol (common solvents for fluorinated benzamides) .
- Stability :
Advanced Research Questions
Q. What biochemical pathways or enzyme targets are plausible for this compound, based on structural analogs?
Methodological Answer:
- Hypothesized Targets :
- AcPS-PPTase enzymes : Similar benzamide derivatives inhibit bacterial proliferation by targeting phosphopantetheinyl transferases .
- Kinase or protease modulation : The dihydroindole moiety may interact with ATP-binding pockets or allosteric sites .
- Validation : Use enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking to prioritize targets .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Quantum Chemistry : Calculate electrostatic potential surfaces to predict metabolic hotspots (e.g., fluorobenzamide’s resistance to oxidation) .
- Example: Compare logP values of trifluoromethyl vs. fluorine substituents to optimize lipophilicity .
- Molecular Dynamics : Simulate binding to human serum albumin to assess plasma protein binding .
Q. What experimental approaches resolve contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for the oxane-4-carbonyl and dihydroindole moieties?
Methodological Answer:
- Scaffold Modifications :
- High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents .
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
Methodological Answer:
- Models :
- PK/PD Integration : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
